molecular formula C16H20BrNO2 B14015962 5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione

5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione

Cat. No.: B14015962
M. Wt: 338.24 g/mol
InChI Key: GAIFMSMFNRVHLD-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione is a synthetic compound belonging to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

The synthesis of 5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Chemical Reactions Analysis

5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione can be compared with other similar compounds such as:

Properties

Molecular Formula

C16H20BrNO2

Molecular Weight

338.24 g/mol

IUPAC Name

5-bromo-2-(2-ethylhexyl)isoindole-1,3-dione

InChI

InChI=1S/C16H20BrNO2/c1-3-5-6-11(4-2)10-18-15(19)13-8-7-12(17)9-14(13)16(18)20/h7-9,11H,3-6,10H2,1-2H3

InChI Key

GAIFMSMFNRVHLD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

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